molecular formula C11H9N3 B13884671 Pyrazole,1-M-cyanobenzyl

Pyrazole,1-M-cyanobenzyl

Cat. No.: B13884671
M. Wt: 183.21 g/mol
InChI Key: XBYBAGJXNBFJON-UHFFFAOYSA-N
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Description

3-(Pyrazol-1-ylmethyl)benzonitrile is an organic compound that features a benzonitrile moiety substituted with a pyrazolylmethyl group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both the benzonitrile and pyrazole groups in its structure imparts unique chemical properties that can be exploited in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyrazol-1-ylmethyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzyl chloride with pyrazole in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting intermediate, benzylpyrazole, is then subjected to a cyanation reaction using reagents such as sodium cyanide or potassium cyanide to yield 3-(pyrazol-1-ylmethyl)benzonitrile .

Industrial Production Methods

Industrial production of 3-(pyrazol-1-ylmethyl)benzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact and improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrazol-1-ylmethyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of various substituted benzonitrile derivatives .

Mechanism of Action

The mechanism of action of 3-(pyrazol-1-ylmethyl)benzonitrile depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The pyrazole moiety can also participate in hydrogen bonding and π-π interactions, which can enhance its binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyrazol-1-ylmethyl)benzonitrile is unique due to the specific positioning of the pyrazolylmethyl group on the benzonitrile ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a pharmacophore in drug discovery further highlight its significance .

Properties

IUPAC Name

3-(pyrazol-1-ylmethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c12-8-10-3-1-4-11(7-10)9-14-6-2-5-13-14/h1-7H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYBAGJXNBFJON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40876680
Record name PYRAZOLE,1-M-CYANOBENZYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40876680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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